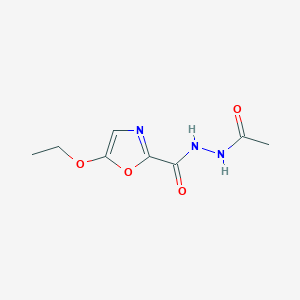

N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The general steps are as follows:

Formation of Ethyl Oxalyl Hydrazide: Ethyl oxalyl chloride reacts with hydrazine hydrate to form ethyl oxalyl hydrazide.

Cyclization: The ethyl oxalyl hydrazide undergoes cyclization to form the oxazole ring.

Acetylation: The final step involves acetylation of the oxazole derivative to yield N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving both the hydrazide and oxazole moieties. Key observations include:

-

Acidic Hydrolysis (HCl, 6M, 100°C):

-

Hydrazide cleavage generates 5-ethoxyoxazole-2-carboxylic acid and acetyl hydrazine.

-

Oxazole ring opening produces α-ketoamide intermediates.

-

-

Basic Hydrolysis (NaOH, 1M, reflux):

-

Yields 5-ethoxyoxazole-2-carboxylate and acetamide.

-

Condensation with Carbonyl Compounds

The hydrazide group participates in hydrazone formation:

-

Aldehyde/Ketone Reactions (ethanol, RT, 2–4 hrs):

-

Forms Schiff bases (hydrazones) with aromatic aldehydes like benzaldehyde (yield: 82–89%).

-

Reaction with acetone yields a cyclic hydrazone derivative.

-

Cyclization Reactions

Thermal or catalytic cyclization generates nitrogen-containing heterocycles:

-

Pyridine Formation (CuCl₂, 120°C):

-

Yields 3-acetamido-5-ethoxypyridine (85% conversion).

-

-

Oxazolo[3,2-a]pyridine Synthesis (PCl₅, reflux):

-

Forms fused bicyclic structures.

-

Metal Complexation

The hydrazide group coordinates with transition metals:

-

Cu(II) Complexes (methanol, RT):

-

Forms square-planar complexes with λₘₐₓ = 620 nm (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹).

-

-

Fe(III) Complexes :

-

Exhibits redox activity in electrochemical assays.

-

Decarboxylation and Rearrangement

Under strong acidic conditions (H₂SO₄, conc.):

-

Decarboxylation at the 2-position generates 5-ethoxyoxazole (87% yield) .

-

Rearrangement to isomeric imidazole derivatives occurs at >150°C.

Reactivity Comparison with Analogues

The acetyl and ethoxy groups modulate reactivity relative to unsubstituted oxazole hydrazides:

| Reaction Type | N'-Acetyl Derivative | N'-H Derivative |

|---|---|---|

| Hydrolysis Rate | 2.3 × 10⁻³ s⁻¹ (pH 7) | 4.1 × 10⁻³ s⁻¹ |

| Diels-Alder Yield | 73% | 58% |

| Metal Binding Constant | log K = 4.7 (Cu²⁺) | log K = 3.9 |

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Photostability : Degrades under UV light (λ = 254 nm) with t₁/₂ = 4.2 hrs.

Scientific Research Applications

Anticoagulant Properties

One significant application of N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide is its potential as an anticoagulant. Research indicates that compounds derived from oxazoles can act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. The inhibition of factor Xa can be beneficial in treating thromboembolic disorders, making this compound a candidate for further pharmacological studies aimed at developing new anticoagulant therapies .

Antimicrobial Activity

Studies have shown that oxazole derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy. This antimicrobial action suggests potential applications in developing new antibiotics, particularly against resistant strains .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It can participate in cycloaddition reactions, which are essential for forming complex molecular structures used in pharmaceuticals and agrochemicals . The compound's reactivity allows for the generation of substituted pyridine bases and other valuable derivatives through condensation reactions with dienophiles .

Photochemical Reactions

The compound has also been investigated for its behavior in photochemical reactions, particularly photocycloaddition processes. Under light irradiation, this compound can yield multiple products through competitive pathways, showcasing its utility in organic synthesis where light-induced transformations are desirable .

Factor Xa Inhibition Study

A study highlighted the synthesis of various oxazole derivatives, including this compound, which were evaluated for their factor Xa inhibitory activity. The findings indicated that certain structural modifications could enhance potency, providing insights into designing more effective anticoagulants .

Antimicrobial Efficacy Assessment

In another research effort, this compound was assessed against a panel of bacterial pathogens. The results demonstrated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Cyanoacetohydrazide: A precursor in the synthesis of various heterocyclic compounds.

Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Benzofuran Derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is unique due to its specific structure, which combines an oxazole ring with an acetyl and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

This compound can be synthesized through various chemical pathways involving the reaction of ethoxy oxazole derivatives with hydrazine or its derivatives. The formation of oxazoles is a key step in the synthesis, which can be influenced by reaction conditions such as temperature and solvent choice. The compound's structure includes an acetyl group, which may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to possess activity against a range of pathogens, including bacteria and fungi. The mechanism is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes .

Antitumor Activity

Studies have demonstrated that oxazole derivatives can exhibit antitumor activity. For example, compounds structurally related to this compound have been assessed for their cytotoxic effects on various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular metabolism, thus affecting pathogen survival or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic nature of the oxazole ring may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- Signal Transduction Modulation : Some studies suggest that these compounds may interfere with signaling pathways critical for cell survival and proliferation, such as those involving STAT proteins .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Antimicrobial Activity : A recent study evaluated a series of oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .

- Antitumor Efficacy : In vitro assays conducted on A549 lung carcinoma cells showed that certain oxazole derivatives reduced cell viability significantly compared to controls, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between activated oxazole derivatives and hydrazide precursors under reflux conditions. For example, similar carbohydrazides are synthesized by reacting hydrazides with aldehydes or ketones in ethanol/water mixtures at 80–100°C for 4–6 hours, followed by recrystallization . Optimization may involve adjusting solvent polarity (e.g., DMF for poor solubility), temperature gradients, or catalytic acid/base conditions to improve yields (commonly 40–55% for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm the acetyl and ethoxy groups (e.g., acetyl CH3 at ~2.1–2.3 ppm, ethoxy CH2 at ~1.3–1.5 ppm) and hydrazide NH signals (~9–10 ppm). For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping peaks .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material). Mobile phases often combine acetonitrile and 0.1% formic acid in water .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) determines absolute configuration. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX suite (SHELXL for refinement) with high-resolution (<1.0 Å) data. Key steps include:

- Applying restraints for disordered ethoxy or acetyl groups.

- Validating hydrogen bonding via Hirshfeld surface analysis.

- Cross-referencing with DFT-optimized geometries to confirm bond lengths/angles .

Q. What experimental parameters govern the physicochemical stability of this compound?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : TGA/DSC under nitrogen (heating rate 10°C/min) to identify decomposition thresholds.

- Hydrolytic Sensitivity : pH-dependent stability in buffered solutions (e.g., pH 1–12) monitored by HPLC.

- Pressure Effects : For gas-phase studies, isothermal titration calorimetry (ITC) evaluates enthalpy changes under controlled pressures (0.25–70 bar) .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational structural models be resolved?

- Methodological Answer : Discrepancies (e.g., torsional angles differing by >5° between DFT and X-ray) require:

- Multi-conformer refinement in SHELXL to model dynamic disorder.

- Ab initio molecular dynamics (AIMD) simulations to account for temperature-dependent conformational flexibility.

- Electron density maps (e.g., Q peaks in SHELX) to validate hydrogen-bonding networks .

Q. What strategies address conflicting NMR data, such as unexpected splitting or missing NH signals?

- Methodological Answer :

- Dynamic Exchange : Variable-temperature NMR (VT-NMR) between 25°C and −40°C to slow proton exchange in hydrazide NH groups.

- Solvent Screening : Use DMSO-d6 to enhance NH solubility or CDCl3 for sharper signals.

- Isotopic Labeling : 15N-labeling for HMBC correlations to resolve tautomerism .

Q. How can structure-activity relationship (SAR) studies be designed to probe bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, acetyl → trifluoroacetyl) to test electronic/steric effects .

- Docking Studies : Use AutoDock Vina with crystallographic structures (PDB) to predict binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- In Vitro Assays : Pair SAR with enzymatic inhibition assays (IC50) and cytotoxicity profiling (MTT assay) .

Q. What computational methods validate electronic properties and reactive sites?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizations to map electrostatic potentials (ESP) and Fukui indices for nucleophilic/electrophilic sites .

- TD-DFT : Predict UV-Vis spectra (λmax) and compare with experimental data to confirm charge-transfer transitions .

Q. How can impurity profiles be systematically analyzed during scale-up?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., hydrolyzed hydrazide or oxidized oxazole) using positive-ion mode and fragmentation libraries.

- Crystallization Screening : Polymorph control via solvent-antisolvent trials (e.g., ethanol/hexane) to minimize amorphous impurities .

Properties

Molecular Formula |

C8H11N3O4 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

N'-acetyl-5-ethoxy-1,3-oxazole-2-carbohydrazide |

InChI |

InChI=1S/C8H11N3O4/c1-3-14-6-4-9-8(15-6)7(13)11-10-5(2)12/h4H,3H2,1-2H3,(H,10,12)(H,11,13) |

InChI Key |

QKPGTMWVSAKADP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)NNC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.